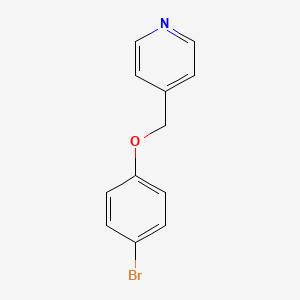

4-(4-Bromophenoxymethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

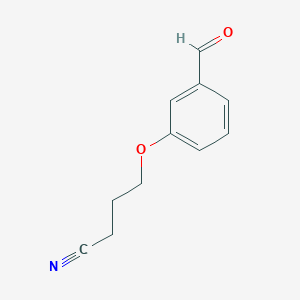

4-(4-Bromophenoxymethyl)pyridine, also known as 4-BPMP, is an organic compound with a wide range of applications in the scientific research and industrial sectors. It is a colorless, volatile liquid that has a boiling point of 94-95 °C and a melting point of -19 °C. 4-BPMP is a versatile compound that can be used for a variety of purposes, such as synthesis, catalysis, and as a reactant in organic synthesis. It is also used as a reagent in the preparation of pharmaceuticals and other organic compounds.

科学的研究の応用

Synthesis of Polysubstituted Pyridines

This compound is utilized in the synthesis of polysubstituted pyridines, which are valuable in various chemical reactions due to their enhanced reactivity and potential for further functionalization. The process involves base-promoted reactions with ynones to achieve direct β-C(sp³)-H functionalization of enaminones under metal-free conditions .

Catalyst in Organic Synthesis

4-(4-Bromophenoxymethyl)pyridine serves as a catalyst in organic synthesis, particularly in the C-H addition to olefins. This method is efficient, general, and atom-economical, compatible with a wide range of pyridine and olefin substrates including α-olefins, styrenes, and conjugated dienes .

Construction of Covalent Organic Frameworks (COFs)

The compound is used in the construction of COFs, which are crystalline structures with permanent porosity and designable organic skeletons. These frameworks serve as excellent adsorbents due to their stable and porous nature .

Polymer Synthesis

In polymer science, 4-(4-Bromophenoxymethyl)pyridine is a precursor for synthesizing pyridine-containing dibromo compounds. These compounds are then polymerized with other monomers via Suzuki coupling to afford polymers with specific properties .

Photochemical Radical Generation

This compound finds unique applications in materials science through photochemical reactions that generate stable radical species under ambient conditions. It facilitates the photogeneration of stable radicals from a 4-substituted pyridine derivative in the presence of water and air at room temperature .

特性

IUPAC Name |

4-[(4-bromophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJZMMMXIJZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640876 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016783-69-9 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)